molecular formula C21H26N2O5S3 B11346672 Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11346672
M. Wt: 482.6 g/mol
InChI Key: VVCAPVQLIBKCTC-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of thiophene, piperidine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with piperidine to form the thiophene-2-sulfonyl piperidine intermediate. This intermediate is further reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The thiophene and piperidine moieties can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE: Similar structure but lacks the tetrahydrobenzothiophene moiety.

    THIOPHENE-2-SULFONYL PIPERIDINE: Contains the thiophene and piperidine moieties but lacks the benzothiophene and carboxylate groups.

    ETHYL 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains the benzothiophene and carboxylate groups but lacks the thiophene and piperidine moieties.

Uniqueness

The uniqueness of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H26N2O5S3

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S3/c1-2-28-21(25)18-15-8-3-4-9-16(15)30-20(18)22-19(24)14-7-5-11-23(13-14)31(26,27)17-10-6-12-29-17/h6,10,12,14H,2-5,7-9,11,13H2,1H3,(H,22,24)

InChI Key

VVCAPVQLIBKCTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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